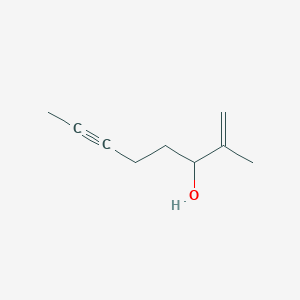

2-Methyloct-1-en-6-yn-3-ol

Description

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-methyloct-1-en-6-yn-3-ol |

InChI |

InChI=1S/C9H14O/c1-4-5-6-7-9(10)8(2)3/h9-10H,2,6-7H2,1,3H3 |

InChI Key |

BLLYVJPNXQTZKS-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC(C(=C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below highlights key structural and molecular differences between 2-Methyloct-1-en-6-yn-3-ol and selected analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₄O | 138.21 | Alcohol, ene, yne | Methyl at C2, ene at C1, yne at C6 |

| 5-Methylhept-4-en-6-yn-3-ol | C₈H₁₂O | 124.18 | Alcohol, ene, yne | Methyl at C5, ene at C4, yne at C6 |

| 2-Isopropyl-5-methylhex-4-en-1-ol | C₁₀H₂₀O | 156.27 | Alcohol, ene | Isopropyl at C2, methyl at C5, ene at C4 |

| (-)-3,7-Dimethyloct-6-en-1-ol | C₁₀H₂₀O | 156.27 | Alcohol, ene | Methyl at C3 and C7, ene at C6 |

Key Observations:

Enyne vs. Ene Systems :

- The target compound and 5-Methylhept-4-en-6-yn-3-ol both feature enyne systems , enabling reactions like hydrogenation, cyclization, or conjugate additions. In contrast, 2-Isopropyl-5-methylhex-4-en-1-ol and (-)-3,7-Dimethyloct-6-en-1-ol lack triple bonds, limiting their utility in alkyne-specific reactions .

- The position of the triple bond (C6 in the target vs. C6 in 5-Methylhept-4-en-6-yn-3-ol) affects conjugation and stability.

2-Isopropyl-5-methylhex-4-en-1-ol’s isopropyl group at C2 creates significant branching, lowering solubility in polar solvents .

Reactivity Trends:

- Hydrogenation : The triple bond in this compound can be selectively hydrogenated to form alkenes or fully reduced to alkanes, whereas analogs without yne groups lack this pathway.

- Hydration : The terminal double bond (C1–C2) in the target compound may undergo acid-catalyzed hydration to form a diol, a reaction less feasible in analogs with internal double bonds (e.g., 5-Methylhept-4-en-6-yn-3-ol) .

Physical Properties and Stability

- Boiling Points : Compounds with higher molecular weights (e.g., C₁₀H₂₀O analogs) generally have higher boiling points, but the conjugated enyne system in the target compound may lower its boiling point due to reduced van der Waals interactions.

- Stability: The enyne system in this compound may increase susceptibility to polymerization under heat or light, unlike the more stable mono-unsaturated analogs .

Q & A

Q. What are the optimized synthetic routes for 2-Methyloct-1-en-6-yn-3-ol, and how can purity be validated?

Methodological Answer:

- Synthesis : Begin with a Sonogashira coupling between 2-methyl-1-en-3-ol and a terminal alkyne (e.g., pent-1-yne) under palladium catalysis. Optimize reaction conditions (e.g., solvent: THF, temperature: 60°C) to enhance yield .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Validation : Confirm purity via GC-MS (>95%) and NMR (absence of extraneous peaks). For new compounds, provide full spectral data (¹H/¹³C NMR, IR) in supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Acquire ¹H NMR at 400 MHz in CDCl₃. Key signals: δ 5.2–5.4 ppm (enol doublet), δ 2.1–2.3 ppm (methyl triplet), and δ 1.5–1.7 ppm (propargylic protons). Compare with DFT-predicted shifts using software like ACD/Labs .

- IR : Confirm hydroxyl (3400–3600 cm⁻¹), alkyne (2100–2260 cm⁻¹), and alkene (1640–1680 cm⁻¹) stretches.

- MS : Use high-resolution MS to verify molecular ion (C₉H₁₄O⁺, m/z 138.1045) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved during structural elucidation?

Methodological Answer:

- Triangulation : Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish alkene/alkyne protons via HMBC correlations .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for hydroxyl protons) to confirm peak assignments .

- Empirical Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. What experimental designs are recommended to study the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

- pH Studies : Conduct kinetic assays in buffered solutions (pH 2–12) to monitor degradation via UV-Vis (λmax = 220 nm for alkene). Use Arrhenius plots to calculate activation energy (Eₐ) for hydrolysis .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). Pair with GC-MS to detect volatile byproducts .

Q. How can computational and experimental methods be integrated to predict the compound’s thermodynamic stability?

Methodological Answer:

- DFT Modeling : Use Gaussian09 to optimize geometry at the B3LYP/6-31G* level. Calculate Gibbs free energy (ΔG) for tautomeric equilibria (enol vs. keto forms) .

- Calorimetry : Validate computational results with isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) during tautomerization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed biological activity of this compound?

Methodological Answer:

- Dose-Response Curves : Test antimicrobial activity (e.g., MIC assays) across concentrations (0.1–100 µM) to identify non-linear effects. Compare with QSAR predictions .

- Metabolite Screening : Use LC-MS to detect oxidative metabolites that may enhance or inhibit activity. For example, epoxide derivatives could explain unexpected cytotoxicity .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

Methodological Answer:

- Standardization : Document reaction parameters (e.g., stirring rate, inert gas flow) in supplementary files. Use IUPAC naming conventions to avoid ambiguity .

- Collaborative Validation : Share samples with independent labs for blind testing. Publish raw spectral data in open repositories (e.g., PubChem) for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.